5-(2-Chloro-1,1-dinitroethyl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-(2-Chloro-1,1-dinitroethyl)-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-1,1-dinitroethyl)-3-phenyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often require the use of a base and a solvent such as dichloromethane or ethanol. The temperature and reaction time can vary depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques might be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-1,1-dinitroethyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Chloro-1,1-dinitroethyl)-3-phenyl-1,2,4-oxadiazole is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound might be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of oxadiazoles are explored for their potential therapeutic applications, such as anti-inflammatory or antiviral agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-1,1-dinitroethyl)-3-phenyl-1,2,4-oxadiazole would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would be specific to the compound’s activity and the biological system it interacts with.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative without the chloro and dinitroethyl groups.
2-Chloro-5-nitro-1,2,4-oxadiazole: A related compound with similar functional groups but different substitution patterns.
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid: Another oxadiazole derivative with a carboxylic acid group.
Uniqueness
5-(2-Chloro-1,1-dinitroethyl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can make it particularly valuable for certain applications, such as in the development of new materials or pharmaceuticals.
Properties
CAS No. |
922730-16-3 |
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Molecular Formula |
C10H7ClN4O5 |
Molecular Weight |
298.64 g/mol |
IUPAC Name |
5-(2-chloro-1,1-dinitroethyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H7ClN4O5/c11-6-10(14(16)17,15(18)19)9-12-8(13-20-9)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
KGHQIIZTUUWYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(CCl)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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